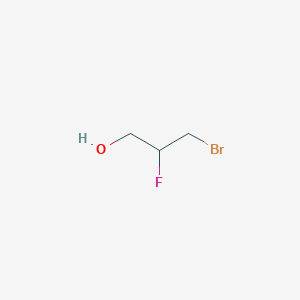

3-Bromo-2-fluoropropan-1-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2-fluoropropan-1-OL is a brominated and fluorinated derivative of propanol . It is a saturated alcohol that behaves as a thiol-reactive trifluoromethyl probe .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-fluoropropan-1-OL can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can help optimize the molecular structure and compute properties like the Molecular Electrostatic Potential (MEP) .Physical And Chemical Properties Analysis

3-Bromo-2-fluoropropan-1-OL has a molecular weight of 192.96 . Its physical properties such as refractive index, boiling point, and density are 1.4 (lit.), 124.5 °C/743 mmHg (lit.), and 1.861 g/mL at 25 °C (lit.) respectively .Aplicaciones Científicas De Investigación

Anionotropic Rearrangements

3-Bromo-2-fluoropropan-1-OL is used in the study of anionotropic rearrangements . The kinetically controlled reaction of 3-bromo-1-(2-nitrophenyl)propan-1-ols and their formic acid esters with fluorosulfonic acid leads to the formation of various fluorosulfonates . This process involves complex transformations and rearrangements, providing valuable insights into the behavior of these compounds under different conditions .

Synthesis of β-halonitrosopropiophenones

This compound can be used for the synthesis of β-halonitrosopropiophenones . The reaction of 1-(2-nitrophenyl)- and 1-(4-bromo-2-nitrophenyl)-3-bromopropan-1-ols or their esters in sulfuric acid results in the formation of cyclic ions, which upon subsequent treatment with ice water, afford β-bromo-2-nitrosopropiophenones .

Fluorescent Probes

3-Bromo-2-fluoropropan-1-OL can potentially be used in the development of fluorescent probes . Fluorescent probes are powerful tools with vast potential for application in chemical biology. They are being widely used in drug discovery, cell imaging, environmental analysis, and various medical applications .

Preparation of Trifluoromethylated and Difluoromethylated Amino Acids

A palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene (BTP) has been developed, which was used as a key step to prepare a series of trifluoromethylated and difluoromethylated amino acids . These are of great interest in peptide/protein-based chemical biology .

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-1-propanol, indicates that it is a combustible liquid that can cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle it with protective gloves and clothing, and to use it only in a well-ventilated area .

Propiedades

IUPAC Name |

3-bromo-2-fluoropropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrFO/c4-1-3(5)2-6/h3,6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPIXHRDTUXVJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea](/img/structure/B2548427.png)

![6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2548428.png)

![2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan](/img/structure/B2548437.png)

![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548444.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2548445.png)